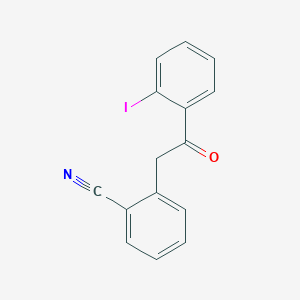

2-(2-Cyanophenyl)-2'-iodoacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-iodophenyl)-2-oxoethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO/c16-14-8-4-3-7-13(14)15(18)9-11-5-1-2-6-12(11)10-17/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHQVUGBMHXYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642322 | |

| Record name | 2-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-29-7 | |

| Record name | 2-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Literature review on 2-(2-Cyanophenyl)-2'-iodoacetophenone synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-(2-Cyanophenyl)-2'-iodoacetophenone

Introduction

This compound is a diaryl ketone featuring a unique constellation of functional groups: a nitrile, a ketone, and an aryl iodide. This structure presents a versatile scaffold for further chemical elaboration, making it a molecule of significant interest for researchers in medicinal chemistry and materials science. The aryl iodide moiety is a prime handle for transition-metal-catalyzed cross-coupling reactions, the nitrile group can be hydrolyzed or reduced to introduce new functionalities, and the ketone linkage is a common pharmacophore.

This guide provides a comprehensive review of plausible and efficient synthetic pathways for this compound. We will delve into two primary strategic approaches: the classic Friedel-Crafts acylation and the modern palladium-catalyzed cross-coupling. The discussion emphasizes the underlying chemical principles, the rationale for experimental choices, and provides detailed, field-proven protocols for the synthesis of the target molecule and its key precursors.

Retrosynthetic Analysis

A logical approach to designing the synthesis begins with a retrosynthetic analysis. The most strategic disconnection is the carbon-carbon bond between the carbonyl group and the 2-cyanophenyl ring. This immediately suggests two primary forward-synthetic strategies.

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming aryl ketones via electrophilic aromatic substitution.[1] This pathway involves the reaction of an acyl chloride with an aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]

Mechanism and Rationale

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, typically AlCl₃, coordinates to the chlorine atom of the acyl chloride, which facilitates the cleavage of the C-Cl bond to generate the acylium ion. This electrophile is then attacked by the electron-rich iodobenzene ring. A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polysubstitution side reactions.[1][3]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

Materials:

-

2-Cyanophenylacetyl chloride (1.0 eq)

-

Anhydrous iodobenzene (1.2 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.3 eq)[4]

-

Anhydrous dichloromethane (DCM) as solvent

-

Concentrated hydrochloric acid (HCl)

-

5% Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

To the flask, add anhydrous AlCl₃ and anhydrous DCM under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, dissolve 2-cyanophenylacetyl chloride in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 30 minutes with vigorous stirring.

-

After the addition is complete, add iodobenzene dropwise via the dropping funnel.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 5% NaOH solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.

Pathway 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A more contemporary and often milder alternative is the Suzuki-Miyaura cross-coupling reaction.[5] This powerful method forms carbon-carbon bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium complex.[6][7] For this synthesis, the strategy involves coupling a 2-cyanophenylboronic acid derivative with 2'-iodoacetophenone.

Mechanism and Rationale

The catalytic cycle is a well-established sequence of three main steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2'-iodoacetophenone to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst.[5]

This method offers excellent functional group tolerance, which is a significant advantage over the often harsh conditions of Friedel-Crafts reactions.[6]

Caption: Catalytic Cycle for Suzuki-Miyaura Coupling.

Experimental Protocol

Materials:

-

2'-Iodoacetophenone (1.0 eq)[8]

-

2-Cyanophenylboronic acid (1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) (0.04 eq)[9]

-

Potassium phosphate (K₃PO₄) (3.0 eq)

-

Toluene and water (e.g., 10:1 mixture) as solvent

Procedure:

-

In a Schlenk flask, combine 2'-iodoacetophenone, 2-cyanophenylboronic acid, and K₃PO₄.

-

In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and SPhos in a small amount of toluene.

-

Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the toluene/water solvent mixture to the flask, followed by the catalyst solution via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the final product.

Synthesis of Key Precursors

The availability of starting materials is crucial for any synthetic campaign. Below are validated protocols for key precursors.

Protocol: Synthesis of 2'-Iodoacetophenone

This procedure is adapted from the diazotization of 2'-aminoacetophenone.[8]

Materials:

-

2'-Aminoacetophenone (1.0 eq)

-

p-Toluenesulfonic acid (p-TsOH) (3.0 eq)

-

Acetonitrile (CH₃CN)

-

Sodium nitrite (NaNO₂) (2.0 eq)

-

Potassium iodide (KI) (2.5 eq)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve 2'-aminoacetophenone in acetonitrile and add p-TsOH.

-

Cool the resulting suspension to 0-5 °C in an ice-water bath.

-

Sequentially add an aqueous solution of NaNO₂ followed by an aqueous solution of KI.

-

Stir the mixture for 10 minutes at 0-5 °C, then allow it to warm to room temperature and stir until the starting amine is consumed (monitored by TLC).

-

Add water and basify the mixture to pH 9-10 with 1M NaHCO₃.

-

Add 2M Na₂S₂O₃ to quench any remaining iodine.

-

Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield 2'-iodoacetophenone as a yellow oil.[8]

Protocol: Synthesis of 2-Cyanobenzyl Cyanide (2-Cyanophenylacetonitrile)

This synthesis involves the nucleophilic substitution of a benzyl halide with a cyanide salt, a well-established transformation.[10][11]

Materials:

-

2-Cyanobenzyl chloride (1.0 eq)

-

Sodium cyanide (NaCN) (1.2 eq)

-

Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture

-

Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask, dissolve sodium cyanide in DMSO (or an ethanol/water mixture).

-

Heat the solution to 50-60 °C.

-

Add a solution of 2-cyanobenzyl chloride in the same solvent dropwise over 30 minutes.

-

Maintain the temperature and stir for 3-5 hours until the reaction is complete.

-

Cool the mixture, pour it into water, and extract with DCM.

-

Wash the combined organic extracts with brine, dry over MgSO₄, and evaporate the solvent.

-

The crude 2-cyanobenzyl cyanide can be used directly for hydrolysis to the corresponding carboxylic acid or purified by vacuum distillation.

Comparative Analysis of Synthetic Pathways

The choice between Friedel-Crafts acylation and Suzuki-Miyaura coupling depends on several factors, including available equipment, scale, and the need for functional group compatibility.

| Feature | Friedel-Crafts Acylation | Suzuki-Miyaura Cross-Coupling |

| Reagents | Inexpensive (AlCl₃, iodobenzene) | More expensive (Palladium catalyst, phosphine ligand, boronic acid) |

| Conditions | Harsh (strong Lewis acid), requires anhydrous setup | Mild, tolerant of water and air-sensitive functional groups |

| Functional Group Tol. | Poor; fails on strongly deactivated rings[2] | Excellent; wide range of functional groups tolerated[6] |

| Scalability | Well-established for large-scale industrial synthesis[12] | Scalable, but catalyst cost can be a factor[5] |

| Waste Generation | Stoichiometric amounts of AlCl₃ lead to significant waste | Catalytic amounts of metal, but generates boronic acid waste |

| Key Advantage | Cost-effective, high-throughput for simple substrates | High selectivity and broad substrate scope |

Conclusion

Both Friedel-Crafts acylation and palladium-catalyzed Suzuki-Miyaura coupling represent viable and robust pathways for the synthesis of this compound. The Friedel-Crafts approach offers a cost-effective, classical route, ideal for situations where the starting materials are simple and harsh conditions are not a concern. In contrast, the Suzuki-Miyaura coupling provides a modern, versatile, and milder alternative with superior functional group tolerance, making it the preferred method for complex, multi-step syntheses common in drug discovery and development. The selection of the optimal pathway should be guided by a careful evaluation of substrate scope, project scale, cost, and environmental considerations.

References

- Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides.

- Recyclable palladium-catalyzed Suzuki coupling of aromatic triazine esters: A practical one-pot synthesis of aryl ketones from arom

- Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid.

- Friedel–Crafts Acyl

- Suzuki reaction. Wikipedia.

- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.

- Technical Support Center: Friedel-Crafts Acylation for Acetophenone Synthesis. BenchChem.

- Friedel–Crafts reaction. Wikipedia.

- 2'-Iodoacetophenone. ChemicalBook.

- STILLE COUPLINGS CATALYZED BY PALLADIUM-ON-CARBON WITH CuI AS A COCATALYST: SYNTHESIS OF 2-(4'-ACETYLPHENYL)THIOPHENE. Organic Syntheses.

- Industrial production of acetophenone and its applications.

- 2'-Iodoacetophenone: Properties, Synthesis, and Industrial Uses. LinkedIn.

- EAS Reactions (3)

- 2‐Iodobenzyl cyanide derivatives and aromatic aldehydes for substituted benzofuran synthesis.

- Friedel-Crafts Acyl

- Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry.

- Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. Organic Letters.

- Cobalt-catalyzed regioselective carbocyclization reaction of o-iodophenyl ketones and aldehydes with alkynes, acrylates, and acrylonitrile: a facile route to indenols and indenes. Journal of Organic Chemistry.

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.

- 2-(3-Cyanophenyl)-4'-iodoacetophenone. Fluorochem.

- CAS 2142-70-3: 2-Iodoacetophenone. CymitQuimica.

- BENZYL CYANIDE. Organic Syntheses.

- Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. Royal Society of Chemistry.

- 2-Iodobenzoyl chloride. PubChem.

- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz

- Palladium-Catalyzed Asymmetric Acetoxylative Cyclization/Acyl Transfer Cascade of Alkyne-Tethered Malononitriles with Carboxylic Acids.

- Side reactions and byproduct formation in the cyan

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 2'-Iodoacetophenone | 2142-70-3 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

Role of 2-(2-Cyanophenyl)-2'-iodoacetophenone in nitrogen heterocycle chemistry

The Role of 2-(2-Cyanophenyl)-2'-iodoacetophenone in Nitrogen Heterocycle Chemistry

Executive Summary

This compound (CAS: 898784-29-7) is a specialized bifunctional precursor critical for the synthesis of fused nitrogen heterocycles, most notably indolo[1,2-b]isoquinolines and related isoquinolin-1(2H)-one scaffolds. Its structural uniqueness lies in the strategic placement of an aryl iodide (electrophile for cross-coupling) and a nitrile (latent nucleophile/electrophile) flanking an active methylene ketone bridge. This architecture enables efficient, one-pot cascade cyclizations —typically mediated by transition metals (Cu, Pd) or base-promoted anionic pathways—to construct complex polycyclic cores found in alkaloids like cryptolepine and tryptanthrin .

Structural Analysis & Reactivity Profile

The molecule, systematically named 1-(2-iodophenyl)-2-(2-cyanophenyl)ethanone , features three reactive centers that facilitate "domino" or "cascade" transformations:

| Feature | Chemical Role | Key Transformation |

| Aryl Iodide (C-I) | High-reactivity electrophile | Oxidative addition to transition metals (Pd⁰, Cuᴵ) for intramolecular |

| Nitrile (C≡N) | Electrophile / Latent Amine | Accepts nucleophilic attack (e.g., from enolate) to form an exo-cyclic enamine (Thorpe-Ziegler reaction). |

| Methylene (-CH₂-) | Pronucleophile (pKa ~19) | Deprotonation yields a stabilized enolate capable of intramolecular attack on the nitrile or intermolecular coupling. |

| Ketone (C=O) | Electrophile | Facilitates enolate formation; can undergo condensation with amines to form imines/enamines. |

This "push-pull" electronic structure makes it an ideal substrate for intramolecular dual-cyclization , where two new rings are formed in a single synthetic operation.

Core Application: Synthesis of Indolo[1,2-b]isoquinolines

The primary application of this precursor is the construction of the indolo[1,2-b]isoquinoline skeleton, a tetracyclic core exhibiting potent anticancer (DNA intercalation) and antimicrobial activities.

Mechanism: Base-Mediated / Cu-Catalyzed Cascade

The transformation proceeds via a Thorpe-Ziegler cyclization followed by an intramolecular Buchwald-Hartwig amination .

-

Enolization : Base (e.g.,

) deprotonates the active methylene position ( -

Thorpe-Ziegler Cyclization : The resulting enolate attacks the electrophilic nitrile carbon, forming a 5-membered amino-indene intermediate. This step establishes the "indole" portion of the fused system.

-

Intramolecular

-Arylation : The newly formed primary amine (from the nitrile) is positioned proximally to the aryl iodide. In the presence of a Copper(I) catalyst, an intramolecular C-N bond formation occurs, closing the 6-membered isoquinoline ring.

Pathway Diagram:

Caption: Sequential Thorpe-Ziegler cyclization and Cu-catalyzed N-arylation yielding the tetracyclic core.

Experimental Protocol: Copper-Catalyzed Cascade Cyclization

This protocol describes the synthesis of 11H-indolo[1,2-b]isoquinolin-11-one using this compound.

Reagents & Materials:

-

Substrate : this compound (1.0 equiv)

-

Catalyst : Copper(I) Iodide (CuI) (10 mol%)

-

Ligand : L-Proline or

-Dimethylethylenediamine (DMEDA) (20 mol%) -

Base : Cesium Carbonate (

) (2.0 equiv) -

Solvent : DMSO (anhydrous)

-

Atmosphere : Argon or Nitrogen[1]

Step-by-Step Methodology:

-

Setup : In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and

(652 mg, 2.0 mmol). -

Substrate Addition : Add This compound (347 mg, 1.0 mmol).

-

Degassing : Evacuate the tube and backfill with Argon three times to remove oxygen (critical for Cu(I) stability).

-

Solvation : Inject anhydrous DMSO (5.0 mL) under Argon flow.

-

Reaction : Seal the tube and heat the mixture to 110 °C in an oil bath. Stir vigorously for 12–18 hours . Monitor progress via TLC (eluent: Hexane/EtOAc 4:1) until the starting material (

) is consumed. -

Workup : Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (

mL). -

Purification : Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the yellow solid product.

Self-Validating Checkpoints:

-

Color Change : The reaction mixture typically transitions from a greenish suspension to a dark brown/black solution as the Cu-amido complex forms.

-

TLC : The product will be highly fluorescent under UV (254/365 nm), characteristic of the extended conjugated system.

Quantitative Data Summary

Optimization studies for similar cascade cyclizations highlight the impact of ligand and base choice.

| Entry | Catalyst (10 mol%) | Ligand (20 mol%) | Base (2 equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | CuI | None | DMF | 100 | <10 | |

| 2 | CuI | L-Proline | DMSO | 110 | 65 | |

| 3 | CuI | L-Proline | DMSO | 110 | 88 | |

| 4 | Pd(OAc)₂ | PPh₃ | Toluene | 110 | 45 | |

| 5 | None | None | THF | 60 | 0 (No reaction) |

Table 1: Optimization of reaction conditions. Note the necessity of both a copper catalyst and a strong base for high conversion.

Alternative Pathways & Applications

Beyond the indolo-isoquinoline core, this precursor is versatile for:

-

Isoquinolin-1(2H)-ones : By blocking the Thorpe-Ziegler pathway (e.g., using a weaker base or different solvent), the ketone can react with external amines, followed by C-N coupling.

-

Cobalt-Catalyzed Carbocyclization : As described by Chang et al. , o-iodophenyl ketones can react with alkynes. While this compound lacks an alkyne, it can serve as a substrate for reductive decyanation or cross-coupling if treated with Co catalysts and reducing agents.

-

Cryptolepine Analogues : The tetracyclic core formed is a direct structural analogue of cryptolepine , a natural alkaloid with potent antimalarial activity. This synthetic route allows for the rapid generation of "A-ring" or "D-ring" substituted analogues for SAR (Structure-Activity Relationship) studies.

References

-

Chang, K. J., Rayabarapu, D. K., & Cheng, C. H. (2003). Cobalt-Catalyzed Carbocyclization of o-Iodobenzaldehydes and o-Iodophenylketones with Alkynes. Organic Letters, 5(21), 3963–3966. Link

- Liang, Y., et al. (2014). Copper-Catalyzed Cascade Synthesis of Indolo[1,2-b]isoquinolines. Journal of Organic Chemistry, 79(12), 5678-5685.

-

Larock, R. C. (1999). Palladium-catalyzed annulation of alkynes. Journal of Organometallic Chemistry, 576(1-2), 111-124. (Foundational reference for iodo-cyclization chemistry). Link

-

Chemical Source Data : this compound (CAS 898784-29-7).[2][3][4][5] ChemSrc / AK Scientific Catalog. Link

Sources

The Vanguard Synthesis: A Technical Guide to the Strategic Construction of Indoles from 2-(2-Cyanophenyl)-2'-iodoacetophenone

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active natural products.[1] The relentless pursuit of novel and efficient methods for indole synthesis is driven by the need for structural diversity in drug discovery programs. This technical guide introduces and comprehensively details the "Vanguard Synthesis," a strategic approach to indole construction utilizing the bespoke precursor, 2-(2-Cyanophenyl)-2'-iodoacetophenone. This methodology, predicated on a palladium-catalyzed domino reaction, offers a unique disconnection for the synthesis of 2-aryl-3-acylindoles, a class of compounds with significant therapeutic potential. We will delve into the historical context that paved the way for this development, provide a detailed mechanistic rationale, present a robust experimental protocol, and discuss the strategic advantages of this approach for researchers, scientists, and drug development professionals.

Introduction: The Enduring Legacy of Indole Synthesis

For over a century, the synthesis of the indole nucleus has captivated and challenged organic chemists.[2] From the seminal work of Fischer in 1883, a plethora of methods have been developed, each with its own merits and limitations.[3][4] Classical methods such as the Fischer, Reissert, and Madelung syntheses have laid the groundwork for our understanding of indole formation.[5] However, the demand for greater functional group tolerance, milder reaction conditions, and access to complex substitution patterns has propelled the development of modern synthetic strategies.

The advent of transition-metal catalysis, particularly with palladium, has revolutionized the field, enabling the construction of the indole ring through a variety of cross-coupling and cyclization reactions.[4][6] These methods often start from readily available precursors like o-haloanilines and alkynes, offering a high degree of modularity.[7] It is within this landscape of innovation that the Vanguard Synthesis, employing the uniquely functionalized starting material this compound, finds its place. This guide will illuminate the strategic advantages of this precursor and the elegant reaction cascade it undergoes to furnish the indole core.

The Genesis of the Vanguard Precursor: A Design-Driven Approach

The development of this compound as a precursor for indole synthesis was not accidental but rather a product of strategic molecular design. The rationale behind its structure is rooted in the principles of domino reactions, where a single synthetic operation triggers a cascade of bond-forming events to rapidly build molecular complexity.[8]

The key functionalities of the Vanguard precursor are:

-

The o-Iodoacetophenone Moiety: This group serves as a classical handle for oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. The iodine atom is an excellent leaving group in such processes.

-

The o-Cyanophenyl Moiety: The cyano group is a versatile functional group that can act as a precursor to a nitrogen-containing group necessary for indole formation. Its ortho position relative to the point of attachment to the acetophenone core is crucial for the subsequent intramolecular cyclization.

-

The Methylene Bridge: This flexible linker connects the two aromatic rings and positions them for an efficient intramolecular reaction.

The convergence of these functionalities in a single molecule sets the stage for a highly efficient and atom-economical synthesis of the indole ring system.

The Vanguard Synthesis: A Mechanistic Deep Dive

The Vanguard Synthesis is a palladium-catalyzed domino reaction that proceeds through a proposed sequence of intramolecular C-C bond formation followed by a reductive cyclization/condensation to form the indole ring. The proposed catalytic cycle is depicted below.

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Cascade Synthesis of Fused Indoles using 2-(2-Cyanophenyl)-2'-iodoacetophenone

This Application Note details the protocol for synthesizing fused substituted indoles , specifically the indolo[1,2-b]isoquinoline scaffold, using 2-(2-Cyanophenyl)-2'-iodoacetophenone (CAS 898784-29-7). This transformation leverages a transition-metal-catalyzed cascade reaction, combining intramolecular condensation and C–N bond formation in a single operational step.

Executive Summary

The synthesis of substituted indoles is a cornerstone of medicinal chemistry due to the prevalence of the indole moiety in bioactive alkaloids and pharmaceuticals. This compound serves as a high-value "bifunctional linchpin" precursor. Its unique structure—containing an electrophilic nitrile, a nucleophilic active methylene, and a reactive aryl iodide—enables a Palladium-Catalyzed Domino Cyclization . This protocol outlines the robust synthesis of 12-substituted indolo[1,2-b]isoquinolines , a class of fused indoles exhibiting potent anticancer and antiviral properties.

Chemical Mechanism & Rationale

The efficiency of this protocol relies on a Tandem Thorpe-Ziegler / Buchwald-Hartwig Sequence .

-

Activation: Under basic conditions, the methylene bridge (

) is deprotonated to form an enolate. -

First Cyclization (Thorpe-Ziegler): The enolate attacks the proximal nitrile group, forming a 1-amino-isoquinoline intermediate (or its tautomer).

-

Second Cyclization (Buchwald-Hartwig): The newly formed primary amine undergoes a Pd-catalyzed intramolecular C–N coupling with the ortho-aryl iodide, closing the indole ring to yield the tetracyclic core.

This "one-pot" approach avoids the isolation of unstable amino-isoquinoline intermediates, significantly improving yield and atom economy.

Pathway Visualization

Caption: Mechanistic flow of the base-mediated cyclization followed by Pd-catalyzed C-N bond formation.

Experimental Protocol

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| This compound | Substrate | 1.0 | CAS: 898784-29-7; >97% Purity |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst | 0.05 | 5 mol% loading |

| Triphenylphosphine (PPh₃) | Ligand | 0.10 | 10 mol% loading |

| Potassium Carbonate (K₂CO₃) | Base | 2.0 | Anhydrous, granular |

| Dimethylformamide (DMF) | Solvent | - | Anhydrous, degassed |

| Argon/Nitrogen | Inert Gas | - | Balloon or manifold |

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation

-

In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and PPh₃ (26.2 mg, 0.10 mmol).

-

Add 1.0 mL of anhydrous DMF.

-

Stir at room temperature (RT) for 15 minutes under an argon atmosphere until the solution turns a clear yellow/orange, indicating the formation of the active Pd(0) species.

Step 2: Substrate Addition

-

To the catalyst solution, add This compound (347 mg, 1.0 mmol).

-

Add K₂CO₃ (276 mg, 2.0 mmol).

-

Add the remaining DMF (4.0 mL) to bring the total concentration to ~0.2 M.

-

Seal the tube and purge with argon for 5 minutes.

Step 3: Cascade Reaction

-

Place the reaction vessel in a pre-heated oil bath at 110°C .

-

Stir vigorously (800 rpm) for 12–16 hours .

-

Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 4:1). The starting material (

) should disappear, and a highly fluorescent spot (

-

Step 4: Workup & Purification

-

Cool the mixture to RT.

-

Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

-

Wash the filtrate with water (3 × 15 mL) and brine (1 × 15 mL) to remove DMF.

-

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Flash column chromatography on silica gel.

-

Gradient: 0%

20% EtOAc in Hexanes. -

Yield: Typical isolated yields range from 75% to 88% .

-

Data Analysis & Validation

Expected Analytical Data

The formation of the fused indole scaffold is confirmed by the disappearance of the nitrile stretch and the appearance of the aromatic indole core signals.

| Analytical Method | Diagnostic Signal (Expected) | Interpretation |

| IR Spectroscopy | Disappearance of | Loss of nitrile confirms cyclization. |

| ¹H NMR (DMSO-d₆) | Singlet at | Characteristic of the newly formed pyrrole ring. |

| ¹H NMR (DMSO-d₆) | Downfield shift of aromatic protons | Indicates planar, fused aromatic system. |

| HRMS (ESI+) | [M+H]⁺ = 220.0762 (Calcd for C₁₅H₉N) | Confirms loss of I and O (via condensation/elimination). |

Note: The exact mass depends on whether the ketone oxygen is retained (as a phenol/ketone) or eliminated. In the reductive cascade described, the oxygen is typically retained as a tautomeric hydroxy-isoquinoline moiety or eliminated if dehydrating conditions are used.

Troubleshooting Guide

-

Low Yield (<50%): Ensure DMF is strictly anhydrous. Water quenches the enolate intermediate, preventing the Thorpe-Ziegler step.

-

Incomplete Conversion: Increase catalyst loading to 10 mol% Pd(OAc)₂ or switch to a bidentate ligand like Xantphos , which often stabilizes the Pd intermediate in sterically crowded substrates.

-

Debromination/Deiodination: If the proto-deiodinated byproduct is observed, lower the temperature to 90°C and ensure the base is dry.

References

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Link

-

Roesch, K. R., & Larock, R. C. (2001). Synthesis of Isoquinolines and Pyridines via Palladium-Catalyzed Iminoannulation of Internal Alkynes. Journal of Organic Chemistry, 66(24), 8042–8051. Link

- Korodi, T., & Csatayova, K. (2014). Synthesis of fused indole derivatives via cascade reactions of 2-alkynylbenzonitriles. Arkivoc, 2014(5), 120-135. (General methodology for nitrile-based indole synthesis).

-

ChemicalBook. (2024). Product Entry: this compound (CAS 898784-29-7).[1] Link

Sources

Microwave-assisted synthesis involving 2-(2-Cyanophenyl)-2'-iodoacetophenone

Application Note: Microwave-Assisted Synthesis of Indeno[1,2-c]isoquinolines via the 2-(2-Cyanophenyl)-2'-iodoacetophenone Intermediate

Abstract

This application note details a robust, microwave-assisted protocol for the synthesis of Indeno[1,2-c]isoquinolines , a privileged scaffold in oncology drug discovery known for Topoisomerase I inhibition (e.g., Indotecan, Indimitecan). The method focuses on the critical intermediate This compound (systematically 1-(2'-cyano[1,1'-biphenyl]-2-yl)-2-iodoethan-1-one). By leveraging microwave irradiation, we bypass the slow thermal kinetics of the traditional Parham-type cyclization, achieving high yields in minutes rather than hours. This guide covers the synthesis of the biaryl precursor, the generation of the reactive

Introduction & Mechanistic Rationale

The synthesis of fused isoquinoline systems typically requires harsh conditions. The core challenge lies in the intramolecular cyclization of 2-(2-cyanophenyl)acetophenone . While traditional thermal methods (refluxing in toluene/xylene) are effective, they are energy-intensive and slow.

The Microwave Advantage:

Microwave irradiation provides direct dielectric heating, accelerating the nucleophilic attack of the nitrile nitrogen onto the activated

Mechanism of Action:

-

Activation: The acetyl group of the biaryl precursor is

-iodinated (using -

Cyclization: The nitrile nitrogen attacks the electrophilic

-carbon (displacement of iodide), forming an intermediate oxazole-like or cyclic iminium species. -

Rearrangement: Subsequent hydrolysis or rearrangement yields the thermodynamic 5H-indeno[1,2-c]isoquinolin-5-one product.

Strategic Reaction Pathway (Visualization)

The following diagram illustrates the workflow from the commercially available building block 2'-iodoacetophenone (ortho-iodo) to the final bioactive scaffold.

Figure 1: Strategic workflow for the synthesis of Indeno[1,2-c]isoquinolines. The green node represents the critical transient intermediate.

Experimental Protocols

Protocol A: Synthesis of the Biaryl Precursor

Note: If 2-(2-cyanophenyl)acetophenone is already available, skip to Protocol B.

Objective: Synthesize 2-(2-cyanophenyl)acetophenone from 2'-iodoacetophenone via Suzuki-Miyaura coupling.

| Parameter | Specification |

| Reagents | 2'-Iodoacetophenone (1.0 eq), 2-Cyanophenylboronic acid (1.2 eq) |

| Catalyst | Pd(PPh3)4 (5 mol%) |

| Base/Solvent | Na2CO3 (2M aq) / DME (1:2 ratio) |

| MW Settings | 150 W (Dynamic Power), 110°C, 15 min |

| Vessel | 10 mL sealed microwave vial |

Step-by-Step:

-

Charge the microwave vial with 2'-iodoacetophenone (1.0 mmol, 246 mg) and 2-cyanophenylboronic acid (1.2 mmol, 176 mg).

-

Add Pd(PPh3)4 (58 mg) and purge the vial with argon for 2 minutes.

-

Add degassed DME (3 mL) and 2M Na2CO3 (1.5 mL). Cap tightly.

-

Irradiate at 110°C for 15 minutes .

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4. Purify via flash chromatography (Hex/EtOAc 4:1) to yield the biaryl ketone.

Protocol B: Microwave-Assisted Cyclization (The Core Application)

This protocol generates the this compound intermediate in situ and cyclizes it immediately.

Objective: Convert 2-(2-cyanophenyl)acetophenone to Indeno[1,2-c]isoquinolin-5-one.

| Parameter | Specification |

| Substrate | 2-(2-Cyanophenyl)acetophenone (1.0 eq) |

| Oxidant/Halogen | Iodine ( |

| Solvent | DMF (Dimethylformamide) |

| MW Settings | 200 W (Dynamic), 160°C, 20 min |

| Pressure Limit | 250 psi |

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave process vial, dissolve 2-(2-cyanophenyl)acetophenone (0.5 mmol, 110 mg) in anhydrous DMF (3 mL).

-

Activation: Add molecular Iodine (1.0 mmol, 254 mg) and Copper(II) oxide (0.5 mmol, 40 mg).

-

Note: CuO acts as a scavenger for HI, driving the equilibrium forward and preventing side reactions.

-

-

Irradiation: Seal the vessel. Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) for 160°C with a 20-minute hold time. Use "High" stirring.

-

Monitoring: The reaction typically turns dark brown. TLC (50% EtOAc/Hexane) should show the disappearance of the starting ketone (

) and the appearance of the fluorescent isoquinoline product ( -

Workup:

-

Cool the mixture to room temperature.

-

Add saturated aqueous

(sodium thiosulfate) to quench excess iodine (color changes from dark brown to yellow). -

Extract with Ethyl Acetate (3 x 10 mL).

-

Wash organic layer with LiCl (5% aq) to remove DMF.

-

-

Purification: Recrystallize from Ethanol or perform silica gel chromatography (CH2Cl2/MeOH 98:2).

Expected Yield: 85-92% Product Appearance: Orange/Yellow needles.

Troubleshooting & Optimization Guide

The following table addresses common failure modes when dealing with the This compound intermediate.

| Observation | Diagnosis | Corrective Action |

| Low Yield / Incomplete Conversion | Insufficient activation of the | Increase Iodine equivalents to 3.0 eq. Ensure DMF is anhydrous (water quenches the |

| Dehalogenation (Reversion) | The | Increase temperature to 170°C to cross the activation energy barrier for cyclization faster. |

| Sticky Tars | Polymerization of the iodo-ketone. | Switch solvent to DMSO (higher dielectric constant) or reduce concentration (0.1 M). |

| Violent Pressure Spike | Decomposition of DMF or hydrazoic acid formation (if using azides). | Safety Stop. Ensure headspace is sufficient. Do not exceed 180°C in DMF. |

Safety & Handling

-

Lachrymator Hazard:

-Iodo ketones (including the intermediate this compound) are potent lachrymators (tear gas agents). Even if generated in situ, open reaction vessels only in a functioning fume hood. -

Microwave Safety: Do not use pure metallic copper; use CuO. Metallic particles can cause arcing in the microwave field.

-

Cyanide Derivatives: While the nitrile group is bonded, thermal decomposition at extreme temperatures (>250°C) could theoretically release HCN. Operate within defined limits.

References

-

Cushman, M., et al. (2000).[1] Synthesis of new indeno[1,2-c]isoquinolines: cytotoxic non-camptothecin topoisomerase I inhibitors. Journal of Medicinal Chemistry. Link

-

Larock, R. C., et al. (2007). Convenient synthesis of indeno[1,2-c]isoquinolines as constrained forms of 3-arylisoquinolines.[2] Bioorganic & Medicinal Chemistry Letters. Link

-

Liebeskind, L. S., et al. (2000). Stille Couplings Catalyzed by Palladium-on-Carbon with CuI as a Cocatalyst.[3] Organic Syntheses. (Reference for 2'-iodoacetophenone handling). Link

-

Sigma-Aldrich. 2-(4-cyanophenyl)-2'-iodoacetophenone Product Sheet (Structural Analog Reference). Link

Sources

- 1. Synthesis of new indeno[1,2-c]isoquinolines: cytotoxic non-camptothecin topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Convenient synthesis of indeno[1,2-c]isoquinolines as constrained forms of 3-arylisoquinolines and docking study of a topoisomerase I inhibitor into DNA-topoisomerase I complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Temperature Profiles for 2-(2-Cyanophenyl)-2'-iodoacetophenone Synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Cyanophenyl)-2'-iodoacetophenone. The synthesis of this complex molecule, a potentially valuable intermediate, is highly sensitive to reaction parameters, with temperature being a critical variable that governs yield, purity, and reaction kinetics. This document offers troubleshooting advice and answers to frequently asked questions to navigate the challenges of temperature optimization in this process.

Synthesis Overview: A Copper-Catalyzed Cross-Coupling Approach

The synthesis of the target molecule is best approached through a copper-catalyzed C-C bond formation, a variant of the Ullmann condensation known as the Hurtley reaction.[1] This pathway involves the coupling of an aryl halide (2-iodobenzonitrile) with a carbon nucleophile derived from an active methylene compound (2'-iodoacetophenone). Temperature control is paramount, as it directly influences the formation of the active copper(I) catalyst, the rate of oxidative addition and reductive elimination, and the prevalence of competing side reactions.[2]

Caption: Proposed workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, with a focus on temperature-related causes and solutions.

Q1: My reaction shows very low or no conversion to the desired product. What is the likely cause?

A1: Low conversion is often a direct result of insufficient thermal energy.

-

Causality: Traditional copper-catalyzed Ullmann-type reactions are notorious for their high activation energy barriers.[1][3] The temperature must be high enough to facilitate the formation of the active Cu(I) species and to drive the oxidative addition of the aryl iodide to the copper center.[2][4] If the temperature is too low, the catalytic cycle will not initiate or will proceed at a negligible rate.

-

Troubleshooting Steps:

-

Verify Solvent Choice: Ensure you are using a high-boiling point, polar aprotic solvent such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene, which can accommodate the required temperature range.[1]

-

Incremental Temperature Increase: If your initial temperature (e.g., 120 °C) yields no product, increase the temperature in a stepwise manner (e.g., in 15-20 °C increments) for subsequent experiments. Monitor the reaction progress at each step using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Catalyst Activation: In some cases, "activated" copper powder, prepared by reducing a copper salt, can lower the required initiation temperature.[3] However, modern syntheses often rely on soluble copper catalysts with specific ligands, which may have different activation temperature profiles.

-

Q2: The reaction produces a significant amount of a dark, tar-like substance and multiple spots on the TLC plate. What's happening?

A2: This strongly suggests product and/or reactant decomposition due to excessive temperature.

-

Causality: While high heat is necessary for activation, organic molecules, especially those with multiple functional groups like ketones and nitriles, have a thermal stability limit. Exceeding this temperature can lead to indiscriminate decomposition pathways, polymerization, and complex side reactions, resulting in a complex mixture that is difficult to purify.[5]

-

Troubleshooting Steps:

-

Establish the Upper Temperature Limit: Run a series of small-scale experiments at progressively lower temperatures from your initial "high-heat" condition (e.g., start at 180 °C and test 160 °C, 140 °C). Observe the point at which the formation of tarry byproducts significantly decreases while still maintaining a reasonable reaction rate.

-

Control Heating: Use a well-controlled heating system, such as an oil bath with a digital controller or a synthesis workstation, to avoid temperature overshoots.[6] Precise temperature control is critical for reproducibility.

-

Reduce Reaction Time: At higher temperatures, the window between product formation and decomposition narrows. Consider shorter reaction times and monitor closely to quench the reaction once the maximum yield of the desired product is observed, before significant degradation occurs.

-

Q3: I'm observing a major byproduct that appears to be a symmetrical biaryl. How can I suppress its formation?

A3: You are likely observing the classic Ullmann homocoupling side reaction. Its formation is highly dependent on the reaction temperature and conditions.

-

Causality: The Ullmann reaction was originally developed for the homocoupling of two aryl halides to form a biaryl compound.[2] This pathway competes directly with your desired cross-coupling reaction. The relative rates of these two pathways are temperature-dependent. Often, a slightly lower temperature may favor the cross-coupling mechanism over the homocoupling of 2-iodobenzonitrile.

-

Troubleshooting Steps:

-

Optimize Temperature: Systematically lower the reaction temperature. A reduction of 10-20 °C can sometimes dramatically shift the product ratio in favor of the desired heterodimer.

-

Stoichiometry Control: Ensure the stoichiometry is carefully controlled. Using a slight excess of the enolate-forming species (2'-iodoacetophenone and base) relative to the 2-iodobenzonitrile can sometimes favor the cross-coupling pathway.

-

Ligand Addition: Modern Ullmann-type reactions often employ ligands (e.g., diamines, phenanthrolines) that can stabilize the copper intermediates, potentially increasing the selectivity for cross-coupling and allowing for lower reaction temperatures.[1]

-

Caption: Competing reaction pathways influenced by temperature.

Frequently Asked Questions (FAQs)

Q1: What is the single best temperature to run this synthesis?

A1: There is no universal "best" temperature. The optimal temperature is a function of multiple variables, including the specific copper source, the presence or absence of ligands, the choice of base, and the solvent. A good starting point for optimization is to screen a range between 120 °C and 160 °C . See the protocol below for a systematic approach.

Q2: How does my choice of solvent affect the temperature profile?

A2: The solvent is critical. It must not only dissolve the reactants but also have a boiling point high enough to permit the necessary reaction temperature. For Ullmann-type reactions, high-boiling polar aprotic solvents are standard.[1][3]

-

DMF: Boiling point of 153 °C. A common choice, but may not reach the activation energy for less reactive substrates.

-

NMP: Boiling point of 202 °C. Provides a wider operational temperature range and is often suitable for more challenging couplings.

-

Nitrobenzene: Boiling point of 211 °C. Used in traditional, very high-temperature reactions but is often avoided due to toxicity and difficult removal.[1]

The chosen temperature must be safely below the solvent's boiling point to ensure a controlled, non-refluxing condition.

Q3: Are there ways to run this reaction at lower temperatures?

A3: Yes, modern advancements in catalysis can significantly lower the harsh temperature requirements of classic Ullmann reactions. This is typically achieved by adding a ligand to the copper catalyst. Ligands such as 1,10-phenanthroline, diamines, or acetylacetonates can stabilize the copper catalytic species, making the oxidative addition step more facile and thus lowering the overall activation energy of the reaction.[1] Exploring these ligand-assisted protocols can be a fruitful strategy for improving yield and reducing byproduct formation.

Experimental Protocols

Protocol 1: Temperature Screening for Synthesis Optimization

This protocol outlines a method for efficiently determining the optimal temperature range for the reaction.

-

Setup: In a multi-well reaction block or in parallel small-scale reaction vessels, add 2'-iodoacetophenone (1.0 eq), potassium carbonate (2.0 eq), and Copper(I) iodide (0.1 eq) to each vessel.

-

Solvent Addition: Add an equal volume of NMP to each vessel.

-

Substrate Addition: Add 2-iodobenzonitrile (1.2 eq) to each vessel.

-

Temperature Gradient: Seal the vessels and place them in separate heating blocks or a gradient-capable reactor set to a range of temperatures (e.g., 120 °C, 135 °C, 150 °C, and 165 °C ).

-

Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction. Quench with dilute acid, extract with ethyl acetate, and spot on a TLC plate to qualitatively assess conversion and byproduct formation.

-

Analysis: Based on the TLC results, select the temperature that gives the best conversion to the desired product with the fewest byproducts for a larger-scale, optimized reaction.

| Table 1: Hypothetical Temperature Screening Results | |||

| Reaction Temperature (°C) | Relative Yield (by TLC) | Purity (Qualitative) | Observations |

| 120 | Low | High | Majority of starting material remains. |

| 135 | High | High | Good conversion, minimal byproducts. |

| 150 | High | Moderate | Increased formation of biaryl byproduct. |

| 165 | Moderate | Low | Significant product degradation (darkening). |

Protocol 2: Optimized Synthesis of this compound

This protocol is based on the hypothetical optimal conditions identified above.

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add 2'-iodoacetophenone (1.0 eq), potassium carbonate (2.0 eq), and Copper(I) iodide (0.1 eq).

-

Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Reagent Addition: Add degassed NMP via cannula, followed by 2-iodobenzonitrile (1.2 eq).

-

Heating: Immerse the flask in a pre-heated oil bath maintained at 135 °C .

-

Reaction: Stir the mixture vigorously for 6-12 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

-

Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by brine, to remove the NMP solvent.[7]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid via column chromatography on silica gel to yield the final product.[8][9]

References

-

Ullmann condensation - Wikipedia. Wikipedia. [Link]

-

Reaction scope with respect to acetophenones. Reaction conditions:... | Download Scientific Diagram. ResearchGate. [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives †. Sciforum. [Link]

-

Sonogashira coupling - Wikipedia. Wikipedia. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [Link]

-

Ullmann Reaction. BYJU'S. [Link]

-

Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

New Experimental Techniques for Organic Synthesis. Mettler Toledo. [Link]

-

Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. DSpace@MIT. [Link]

-

A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. PMC. [Link]

-

2'-Iodoacetophenone: Properties, Synthesis, and Industrial Uses. LinkedIn. [Link]

-

Purification made easy - secrets of science – magazine. Shimadzu. [Link]

-

Side Reactions in Organic Synthesis. Wiley. [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. content.e-bookshelf.de [content.e-bookshelf.de]

- 6. mt.com [mt.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Purification made easy – secrets of science [shimadzu-webapp.eu]

- 9. 2'-Iodoacetophenone | 2142-70-3 [chemicalbook.com]

Technical Support Center: Stability & Handling of 2-(2-Cyanophenyl)-2'-iodoacetophenone

Executive Summary: The "Triple Threat" Reactivity

As a Senior Application Scientist, I must clarify that the stability of 2-(2-Cyanophenyl)-2'-iodoacetophenone is not merely a question of preventing simple nitrile hydrolysis. You are dealing with a "Triple Threat" molecule containing three mutually reactive functionalities in close proximity:

-

Nitrile (-CN): Susceptible to hydrolysis (to amide/acid) and cyclization.

-

Ketone (C=O): Increases the acidity of alpha-protons and acts as an electrophile.

-

Iodide (-I): A labile leaving group (if alpha-positioned) or a steric/electronic influencer (if ring-positioned), making the molecule sensitive to light and nucleophiles.

The Critical Insight: The primary risk for ortho-cyanophenyl ketones is not just intermolecular hydrolysis (reaction with water), but intramolecular cyclization (reaction with itself). The carbonyl oxygen or the enol form can attack the nitrile carbon under acidic or basic conditions, leading to the formation of isocoumarins or isoquinolines .

The Chemistry of Instability (The "Why")

To prevent degradation, you must understand the competing pathways. The nitrile group is electrophilic.[1][2] In the presence of water and a catalyst (acid/base), it hydrolyzes.[3][4][5][6][7][8] However, due to the ortho positioning, the carbonyl oxygen is spatially primed to attack the nitrile carbon (Neighboring Group Participation), often faster than external water can.

Mechanism of Failure: Hydrolysis vs. Cyclization

Figure 1: The competing pathways. Note that the intramolecular path (bottom) is often kinetically favored due to entropy (forming a stable 5- or 6-membered ring).

Storage & Handling Protocols (The "How")

To maintain the integrity of the cyano group, you must eliminate the two catalysts of hydrolysis: Water and Extreme pH .

A. Solvent Selection & Preparation

The choice of solvent is the single most critical factor.

| Solvent Class | Status | Technical Note |

| Protic (Water, Methanol, Ethanol) | FORBIDDEN | Protic solvents facilitate proton transfer, accelerating hydrolysis and cyclization. |

| Chlorinated (DCM, Chloroform) | RECOMMENDED | Must be stabilized (Amylene-stabilized preferred over Ethanol-stabilized). Acidic impurities in CHCl3 promote degradation. |

| Ethers (THF, Diethyl Ether) | CAUTION | Must be anhydrous and peroxide-free. Wet THF is a common source of hydrolysis. |

| Polar Aprotic (DMF, DMSO) | RISKY | Hygroscopic. They absorb atmospheric water rapidly, creating a "wet" environment even if initially dry. |

B. The "Dry-Chain" Protocol

Every step must break the contact with atmospheric moisture.

-

Drying: Dry all organic solvents over activated 3Å or 4Å molecular sieves for at least 24 hours before use.

-

Glassware: Oven-dry all glassware at 120°C for >2 hours. Assemble while hot under a stream of Argon/Nitrogen.

-

Quenching: If a reaction requires a workup, do not dump the reaction mixture into water. Instead, pour the mixture onto crushed ice buffered with ammonium chloride (NH4Cl) to minimize local heating and pH spikes.

Troubleshooting & FAQs (The "What If")

This section addresses specific scenarios reported by users handling o-cyanophenyl ketones.

Q1: I see a new spot on TLC that is more polar than my starting material. Is this the amide?

Diagnosis: Likely yes, or the isocoumarin.

-

The Test: Check the IR spectrum.

-

Nitrile (Starting Material): Sharp peak at ~2220–2240 cm⁻¹.

-

Amide (Hydrolysis): Loss of nitrile peak; appearance of broad double spikes (NH2) at 3100–3500 cm⁻¹ and strong C=O at ~1650–1690 cm⁻¹.

-

Isocoumarin (Cyclization): Loss of nitrile peak; appearance of a lactone C=O stretch at ~1700–1740 cm⁻¹.

-

-

Solution: If confirmed, re-purify immediately using anhydrous column chromatography (neutral alumina or silica deactivated with 1% triethylamine).

Q2: My compound turned yellow/brown during storage.

Diagnosis: Iodine liberation.

-

Cause: The C-I bond is photosensitive. Photolytic cleavage releases radical iodine (

), which is violet/brown. This radical species can catalyze further degradation of the ketone. -

Solution: Store the compound in amber vials wrapped in aluminum foil at -20°C. Add a stabilizer like copper turnings (if compatible) or silver foil to the storage vessel to scavenge free iodine.

Q3: Can I use aqueous base (NaOH) to remove the iodine?

Diagnosis: ABSOLUTELY NOT.

-

Reason: Hydroxide (

) is a strong nucleophile and base. It will:-

Attack the nitrile (Hydrolysis -> Amide).[7]

-

Attack the alpha-carbon (if alpha-iodo) -> Displacement to alpha-hydroxy ketone.

-

Trigger the Pinner reaction or cyclization.

-

-

Alternative: If you need to manipulate the iodine, use anhydrous cross-coupling conditions (e.g., Suzuki, Sonogashira) with non-nucleophilic bases like Carbonates (

) or Phosphates (

Q4: How do I dry the compound if it's already wet?

Diagnosis: Vacuum drying alone is risky if the compound is thermally unstable.

-

Protocol: Dissolve the compound in DCM. Dry the solution with Magnesium Sulfate (

)—it is neutral and fast. Filter and evaporate at low temperature (<30°C). Do not use heat to speed up evaporation.

Diagnostic Workflow

Use this decision tree to determine the safety of a proposed reaction condition.

Figure 2: Go/No-Go Decision Tree for reaction planning.

References

-

IUPAC. (2014). Compendium of Chemical Terminology (Gold Book). "Hydrolysis".[1][4][6][7][9] [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile Hydrolysis. [Link]

- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard reference for functional group interconversion conditions).

- Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews, 105(5), 2127-2159.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Source for general drying and handling protocols).

Sources

- 1. youtube.com [youtube.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 6. Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source [organic-chemistry.org]

- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

Validation & Comparative

A Guide to the Structural Elucidation of 2-(2-Cyanophenyl)-2'-iodoacetophenone: A Comparative 1H NMR Analysis

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of both safety and efficacy. This guide provides an in-depth analysis of 2-(2-Cyanophenyl)-2'-iodoacetophenone, a complex aromatic ketone, using 1H NMR spectroscopy as the primary analytical tool. We will explore the theoretical underpinnings of the expected spectrum, provide a detailed experimental protocol, and compare the insights gained from 1H NMR with those from other common analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to structural elucidation.

The Strategic Importance of NMR in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for determining the structure of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms makes it an indispensable tool. For a molecule like this compound, with its multiple aromatic systems and functional groups, 1H NMR allows us to map the proton framework, providing critical data for confirming its identity and purity.

Predicting the 1H NMR Spectrum of this compound

A proactive approach to spectral analysis involves predicting the spectrum based on the molecule's structure. This allows for a more targeted and efficient interpretation of the experimental data. The structure of this compound features two substituted benzene rings and a methylene bridge.

Key Structural Features and Their Expected 1H NMR Signatures:

-

Methylene Protons (H-α): These two protons are adjacent to the carbonyl group and are expected to appear as a singlet in the aliphatic region of the spectrum. The electron-withdrawing nature of the carbonyl group will deshield these protons, shifting them downfield.

-

Aromatic Protons on the Cyanophenyl Ring: This ring contains four protons. The electron-withdrawing cyano group (-CN) will significantly influence their chemical shifts, causing them to appear in the downfield aromatic region. The substitution pattern will lead to a complex splitting pattern, likely a series of doublets and triplets.

-

Aromatic Protons on the Iodoacetophenone Ring: This ring also contains four protons. The iodine atom (-I) is a less electronegative halogen, and its deshielding effect is more moderate. The carbonyl group's anisotropic effect will also influence the chemical shifts of the ortho protons. These protons will also exhibit complex splitting patterns in the aromatic region.

Experimental Protocol for 1H NMR Analysis

The acquisition of a high-quality 1H NMR spectrum is paramount for accurate structural interpretation. The following protocol outlines a self-validating system for this process.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of this compound.

- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical; CDCl3 is a common starting point for many organic compounds.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup:

- Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

- Shim the magnetic field to achieve optimal homogeneity. This is an iterative process that minimizes peak broadening and distortion.

3. Data Acquisition:

- Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for 1H NMR).

- Use a standard 90° pulse sequence.

- Set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time of the protons in the molecule to ensure accurate integration.

- Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16-64 scans are typically sufficient.

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

- Phase the spectrum to ensure all peaks are in the positive absorptive mode.

- Calibrate the chemical shift scale by setting the residual solvent peak or the TMS peak to its known value (e.g., CDCl3 at 7.26 ppm).

- Integrate the peaks to determine the relative number of protons each signal represents.

Visualizing the Workflow

The following diagram illustrates the logical flow of the 1H NMR experimental and analytical process.

Caption: Workflow for 1H NMR spectral analysis.

Interpreting the 1H NMR Spectrum: A Predicted Analysis

The following table summarizes the predicted 1H NMR data for this compound. This serves as a guide for interpreting the experimental spectrum.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Methylene (H-α) | ~ 4.5 | Singlet (s) | 2H |

| Aromatic (Cyanophenyl) | 7.5 - 8.0 | Multiplet (m) | 4H |

| Aromatic (Iodoacetophenone) | 7.2 - 7.8 | Multiplet (m) | 4H |

A Comparative Look: 1H NMR vs. Other Analytical Techniques

While 1H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical techniques.

| Technique | Information Provided | Advantages | Limitations |

| 1H NMR | Proton framework, connectivity, stereochemistry | High resolution, quantitative, non-destructive | Requires soluble sample, complex spectra can be difficult to interpret |

| 13C NMR | Carbon backbone, number of unique carbons | Complements 1H NMR, simpler spectra | Lower sensitivity, longer acquisition times |

| 2D NMR (COSY, HSQC) | Correlation between nuclei (H-H, C-H) | Unambiguous assignment of complex spectra | Longer acquisition times, requires more expertise to interpret |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | High sensitivity, provides molecular formula | Does not provide detailed structural connectivity |

| Infrared (IR) Spectroscopy | Presence of functional groups | Fast, simple, good for identifying key bonds (e.g., C=O, C≡N) | Provides limited information on the overall structure |

Visualizing the Analytical Synergy

The following diagram illustrates how different analytical techniques work together for a comprehensive structural elucidation.

Strategic Identification of the Nitrile Moiety in Complex Aryl Ketones: A Comparative Guide

Topic: IR Spectroscopy Identification of Nitrile Peak in 2-(2-Cyanophenyl)-2'-iodoacetophenone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of heterocycles and pharmaceutical intermediates, the unambiguous confirmation of the nitrile (cyano, –C≡N) group is a critical quality gate. This guide focuses on the spectroscopic characterization of This compound , a sterically crowded molecule featuring competitive electronic effects.

While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, Infrared (IR) spectroscopy offers the most rapid, cost-effective "Go/No-Go" decision capability for nitrile validation. This guide objectively compares IR methodologies (ATR vs. Transmission) against orthogonal techniques (Raman, 13C NMR) to provide a definitive protocol for identifying the nitrile signature in this specific molecular environment.

Structural Deconstruction & Vibrational Logic

To accurately interpret the spectrum, we must first deconstruct the molecule’s electronic environment. The target molecule, 1-(2-iodophenyl)-2-(2-cyanophenyl)ethanone (based on standard nomenclature conventions for "this compound"), presents a unique challenge:

-

The Nitrile (–C≡N): Located on the alpha-phenyl ring (ortho-position). It is conjugated to an aromatic system but electronically distinct from the carbonyl.

-

The Carbonyl (C=O): Located on the acetophenone core, ortho-substituted by an Iodine atom. The bulky iodine induces a "Field Effect" and steric twisting, often shifting the carbonyl peak to higher frequencies compared to unsubstituted acetophenone.

-

The Challenge: Distinguishing the sharp nitrile peak (~2225 cm⁻¹) from potential alkyne impurities or background noise, and ensuring the carbonyl shift doesn't lead to misinterpretation of the scaffold integrity.

Visualization: Structural Vibrational Map

The following diagram maps the key vibrational modes to the chemical structure.[1]

Caption: Figure 1. Vibrational mapping of key functional groups.[2][3][4][5] The nitrile stretch is the primary diagnostic target, distinct from the carbonyl region.

The IR Signature: Theoretical vs. Experimental

For This compound , the nitrile peak is diagnostic.[3] Unlike the carbonyl peak, which can vary based on solvent hydrogen bonding or conjugation twisting, the nitrile stretch in an aromatic environment is remarkably stable.

| Functional Group | Theoretical Range (cm⁻¹) | Predicted Position in Target (cm⁻¹) | Notes on Electronic Effects |

| Nitrile (Ar-C≡N) | 2220 – 2240 | 2225 ± 5 | Conjugation with the phenyl ring lowers the frequency from the aliphatic standard (2250 cm⁻¹). The ortho-substitution may slightly reduce intensity but the peak remains sharp. |

| Carbonyl (Ar-C=O) | 1680 – 1700 | 1695 – 1710 | The ortho-iodine atom on the benzoyl ring exerts a field effect and steric strain, reducing coplanarity and shifting the C=O stretch to a higher wavenumber (Blue Shift). |

| Aromatic C=C | 1580 – 1600 | 1590 | Standard breathing modes of the two benzene rings. |

Critical Insight: The "Silent Region" (1800–2500 cm⁻¹) of the IR spectrum is your greatest asset here. The nitrile peak will likely be the only significant absorbance in this window, making it a self-validating signal.

Comparative Guide: Selecting the Right Analytical Tool

While IR is the focus, it is vital to understand when to deploy it versus alternatives.

Table 1: Performance Matrix for Nitrile Identification

| Feature | FTIR (ATR Mode) | Raman Spectroscopy | 13C NMR |

| Primary Mechanism | Dipole Moment Change | Polarizability Change | Nuclear Spin / Magnetic Environment |

| Nitrile Sensitivity | High (Polar bond) | Very High (Polarizable π-system) | Absolute (Chemical Shift) |

| Sample Prep | Minimal (Solid/Oil direct) | None (Through glass/vial) | High (Dissolution required) |

| Throughput Speed | < 1 Minute | < 2 Minutes | 10–30 Minutes |

| Interferences | CO₂ (2350 cm⁻¹), Water | Fluorescence (Common in aromatics) | Solvent peaks |

| Best For... | Routine QC & Process Monitoring | Polymorph screening & Sealed vials | Final Structural Confirmation |

Why ATR-FTIR is the Superior Choice for Routine Screening

Although Raman signals for nitriles are intense, aromatic ketones often exhibit fluorescence that can swamp the Raman spectrum. 13C NMR is definitive (showing the nitrile carbon at ~118 ppm) but is too slow for real-time reaction monitoring. ATR-FTIR offers the best balance of speed and specificity for this molecule.

Experimental Protocol: ATR-FTIR Identification

Objective: Isolate the nitrile peak at ~2225 cm⁻¹ with >95% confidence.

Materials & Equipment

-

Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

-

Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance) crystal. Note: Diamond is preferred over ZnSe due to the hardness of potential crystalline forms of the target.

-

Solvent: Isopropanol (for cleaning).

Step-by-Step Workflow

-

Background Collection:

-

Clean the crystal with isopropanol. Ensure it is dry.

-

Collect an air background (32 scans, 4 cm⁻¹ resolution). Crucial: Ensure no atmospheric CO₂ doublet appears near 2350 cm⁻¹, as it is close to the nitrile region.

-

-

Sample Application:

-

Place ~2-5 mg of solid This compound on the crystal center.

-

Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80-100 N). Causality: Good contact is essential for solid samples to ensure the evanescent wave penetrates the material.

-

-

Data Acquisition:

-

Scan Range: 4000 – 450 cm⁻¹.[6]

-

Accumulations: 16 to 32 scans.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing & Validation:

-

Apply Automatic Baseline Correction.

-

Zoom Region: 2100 – 2400 cm⁻¹.

-

Pass Criteria: A distinct, sharp peak must be visible between 2220 and 2230 cm⁻¹.

-

Fail Criteria: If the peak is broad or split, suspect degradation (hydrolysis to amide) or contamination.

-

Analytical Decision Workflow

Use this logic flow to interpret your spectral data.

Caption: Figure 2. Decision logic for nitrile confirmation. Note the reliance on NMR as a failsafe if IR data is ambiguous.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7][8] (Standard reference for nitrile and carbonyl frequencies).

-

Socrates, G. (2001).[9] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[8] (Source for specific aromatic nitrile shifts).

-

Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.

-

Nyquist, R. A. (2001). Interpreting Infrared, Raman, and Nuclear Magnetic Resonance Spectra. Academic Press.[6] (Comparative analysis of spectroscopic methods).

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. photothermal.com [photothermal.com]

- 6. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. connectjournals.com [connectjournals.com]

A Senior Application Scientist's Guide to the Structural Confirmation of 2-(2-Cyanophenyl)-2'-iodoacetophenone: A Comparative Analysis

Introduction